molecular formula C21H22O4 B10863509 8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one

8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one

Cat. No.: B10863509
M. Wt: 338.4 g/mol
InChI Key: MPXUGMFSZRWFHW-UHFFFAOYSA-N
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Description

8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one is a complex organic compound with a unique structure that includes a cyclohepta[c]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohepta[c]furan Ring: This step involves the cyclization of a suitable precursor, such as a substituted phenyl ketone, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Substitution Reactions: The propoxyphenyl group can be introduced through nucleophilic substitution reactions, often using alkyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce ketone or ester functionalities.

    Substitution: Nucleophilic substitution reactions can be used to modify the propoxyphenyl group or introduce other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one is unique due to its cyclohepta[c]furan ring system, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)cyclohepta[c]furan-8-one

InChI

InChI=1S/C21H22O4/c1-5-10-24-17-8-6-15(7-9-17)16-11-18(22)20-13(2)25-14(3)21(20)19(12-16)23-4/h6-9,11-12H,5,10H2,1-4H3

InChI Key

MPXUGMFSZRWFHW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC)C)C

Origin of Product

United States

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